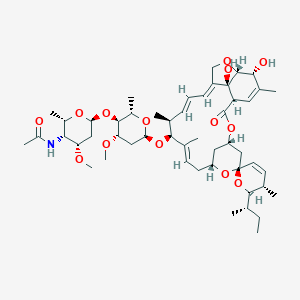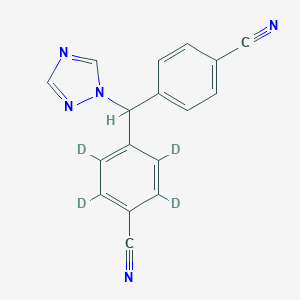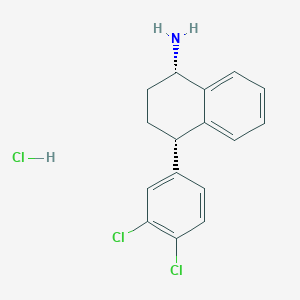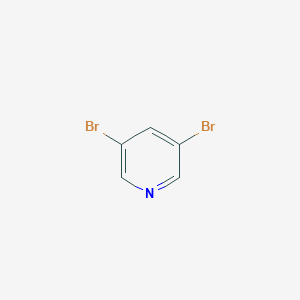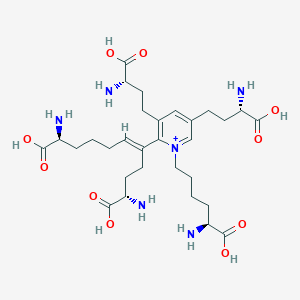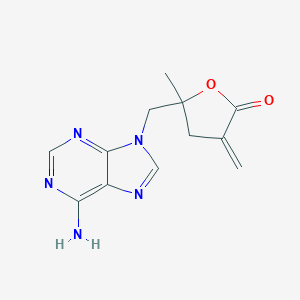![molecular formula C19H27NO3 B018342 (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate CAS No. 101711-00-6](/img/structure/B18342.png)
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate, also known as tropacocaine, is a synthetic compound that belongs to the class of tropane alkaloids. It is a derivative of cocaine and has been studied extensively for its potential applications in medicinal chemistry and neuroscience research.
Mechanism Of Action
Tropacocaine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and increasing the concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine, but (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower abuse potential and fewer side effects.
Biochemical And Physiological Effects
Tropacocaine has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to produce rewarding effects in animal studies, indicating its potential as a drug of abuse. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower potency and shorter duration of action than cocaine, making it a safer alternative for research purposes.
Advantages And Limitations For Lab Experiments
Tropacocaine has several advantages for lab experiments, including its high purity and specificity for dopamine transporters. It also has fewer side effects and a lower abuse potential than cocaine, making it a safer alternative for animal studies. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has a shorter duration of action than cocaine, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Tropacocaine has also been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the pharmacological effects of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate and its potential applications in medicinal chemistry and neuroscience.
Synthesis Methods
Tropacocaine can be synthesized by reacting tropinone with phenylacetic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product can be further purified through recrystallization and chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate.
Scientific Research Applications
Tropacocaine has been used in various scientific research applications, including as a reference compound for testing the specificity of cocaine binding sites. It has also been used as a tool to study the structure-activity relationships of tropane alkaloids and their interactions with neurotransmitter transporters. Tropacocaine has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling in the brain.
properties
CAS RN |
101711-00-6 |
|---|---|
Product Name |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3 |
InChI Key |
MLORIUYYKBHBAX-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Canonical SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
synonyms |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



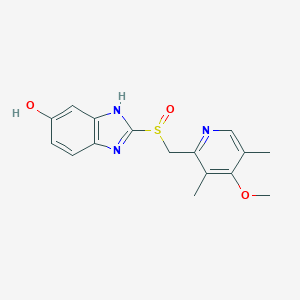
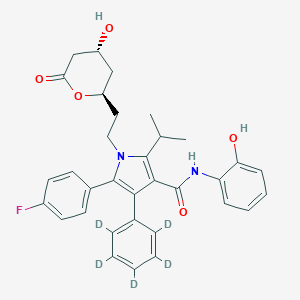
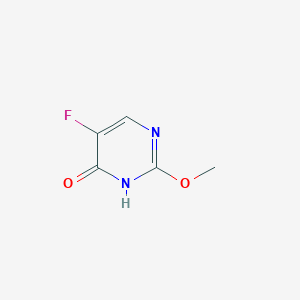

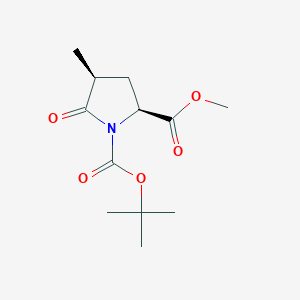
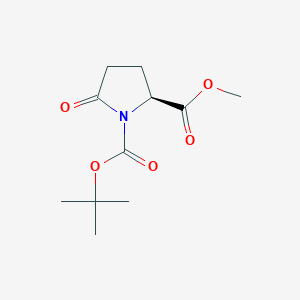
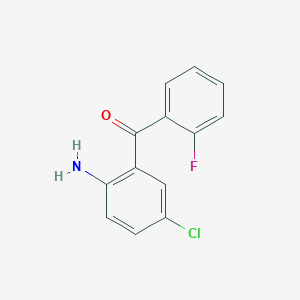
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
